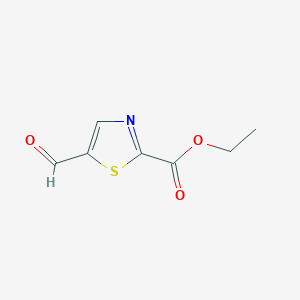

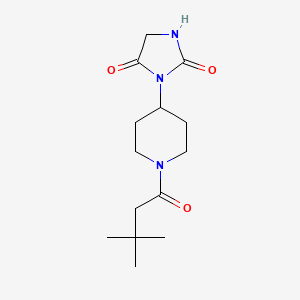

![molecular formula C21H19N3O3S B2561035 2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1112450-24-4](/img/structure/B2561035.png)

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the various substituents. The presence of the trifluoromethoxy group could introduce interesting electronic effects due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Molecular Modeling and Pharmacological Evaluation

A study by Shkair et al. (2016) focused on molecular modeling and the synthesis of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. Their research highlights the significant in vitro anti-inflammatory activity of compounds within this chemical family, offering insight into their potential pharmacological applications. The study also delves into the mechanism of action of these compounds against the COX-2 enzyme, suggesting a scientific basis for their therapeutic effects (Shkair, Shakya, Raghavendra, & Naik, 2016).

Anticancer Potential

Ekrek et al. (2022) synthesized and evaluated various thiazole and thiadiazole derivatives for their anticancer properties. Their research indicates significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The study also emphasizes the role of these compounds in inducing apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Chemical Structure and Interactions

Boechat et al. (2011) examined the structure of compounds related to 1,3,4-thiadiazoles, analyzing their molecular interactions and the generation of 3-D arrays through various intermolecular bonds. This research provides a foundational understanding of the chemical and physical properties of these compounds (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Versatility in Chemical Reactions

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles in chemical reactions, leading to a variety of products including thiadiazole derivatives, was highlighted in a study by Boechat et al. (2008). This showcases the diverse chemical applications and potential of thiadiazole compounds (Boechat, Kover, Bastos, Pinto, Maciel, Mayer, Silva, Sá, Mendonça, Wardell, & Arruda, 2008).

Glutaminase Inhibition and Anticancer Properties

Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase, a target in cancer therapy. Their findings reveal the potential of these analogs in inhibiting cancer cell growth, contributing to the broader understanding of 1,3,4-thiadiazoles in cancer research (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Mecanismo De Acción

Target of Action

The compound “2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide” belongs to the class of 2-aminothiazoles . Compounds in this class have been found to exhibit anticancer activity , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Biochemical Pathways

Given its potential anticancer activity, it might affect pathways involved in cell cycle regulation, apoptosis, or dna repair .

Result of Action

If it does exhibit anticancer activity, it might lead to cell cycle arrest, induction of apoptosis, or inhibition of cell proliferation .

Propiedades

IUPAC Name |

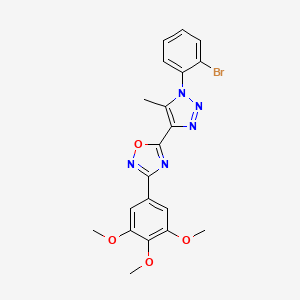

3-(4-ethoxyphenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-26-16-9-7-14(8-10-16)21-23-19(27-24-21)12-20-22-18(13-28-20)15-5-4-6-17(11-15)25-2/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYOUIBBAARUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)

![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)

![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2560965.png)

![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)

![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)